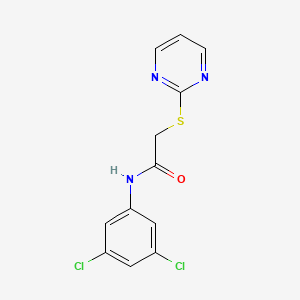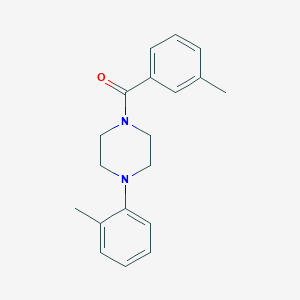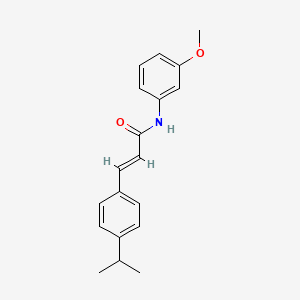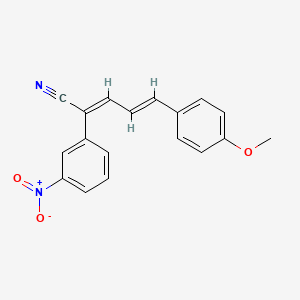
N-(3,5-dichlorophenyl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of thioacetamide derivatives and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the cell. DPA has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. DPA has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
DPA has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DPA has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Moreover, DPA has been shown to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, DPA has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, DPA also has some limitations. It is a toxic compound and must be handled with care. Moreover, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DPA. One area of research could focus on the development of new drugs based on DPA. Another area of research could focus on the use of DPA as a research tool to study various biological processes. Moreover, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases. Additionally, research could focus on improving the synthesis method of DPA to increase its yield and purity. Finally, studies could be conducted to investigate the toxicity of DPA and its potential environmental impact.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-2-(2-pyrimidinylthio)acetamide, or DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA possesses a wide range of biochemical and physiological effects and has been found to have potential applications in the development of new drugs and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA and its potential applications.
Méthodes De Synthèse
The synthesis of DPA involves the condensation reaction of 3,5-dichlorophenylamine with 2-pyrimidinethiol in the presence of acetic anhydride and triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted into DPA through a series of steps. The yield of DPA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. DPA has also been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. Moreover, DPA has been found to modulate the immune system, and it has been suggested that it could be used to treat autoimmune diseases.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-4-9(14)6-10(5-8)17-11(18)7-19-12-15-2-1-3-16-12/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDZUJCKBXXSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)


![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)






![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)